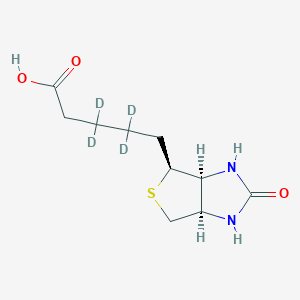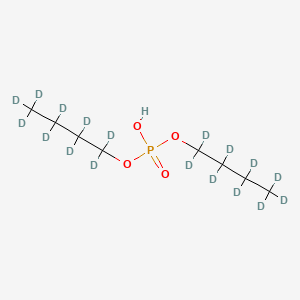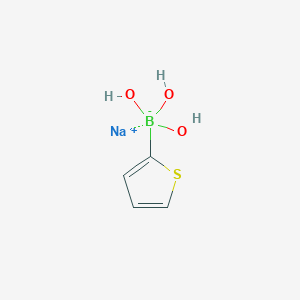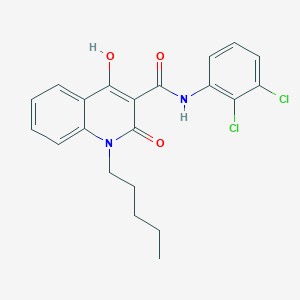
rac Biotin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Biotin-d4: is a stable isotope-labeled compound of biotin, also known as vitamin B7. It is a water-soluble vitamin that plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The compound is often used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its ability to act as a coenzyme in carboxylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Biotin-d4 involves the incorporation of deuterium atoms into the biotin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carefully monitored to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: rac Biotin-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce biotin sulfoxide or biotin sulfone, while reduction reactions may yield biotin or its reduced derivatives .
Scientific Research Applications
rac Biotin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of biotin-dependent enzymes and their roles in metabolic processes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents targeting biotin-related metabolic disorders.
Industry: Applied in the production of biotin-enriched products and supplements
Mechanism of Action
rac Biotin-d4 exerts its effects by acting as a coenzyme for carboxylase enzymes. These enzymes are involved in various metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The deuterium atoms in this compound provide a unique advantage in studying these pathways, as they allow for precise tracking and analysis of the compound’s interactions and transformations .
Comparison with Similar Compounds
rac Biotin-d4 is unique due to its stable isotope labeling, which distinguishes it from other biotin compounds. Similar compounds include:
Biotin (Vitamin B7): The non-labeled form of biotin, commonly found in dietary supplements.
Biotin-d2: A partially deuterated form of biotin with two deuterium atoms.
Biotin-d8: A fully deuterated form of biotin with eight deuterium atoms
This compound’s stable isotope labeling makes it particularly valuable in research applications where precise tracking and analysis are required.
Properties
Molecular Formula |
C10H16N2O3S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-3,3,4,4-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i1D2,2D2 |
InChI Key |
YBJHBAHKTGYVGT-CCSQOTJNSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C([2H])([2H])CC(=O)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12052127.png)


![N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12052138.png)




![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)

